molecular formula C20H13FN2O2 B5652160 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide

Cat. No.: B5652160
M. Wt: 332.3 g/mol
InChI Key: NGFJJQIPHTVNSA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or acids under specific conditions. One common method involves the use of 2-aminophenol and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, in cancer cells, the compound may inhibit key enzymes or signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide can be compared with other benzoxazole derivatives such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-15-7-3-5-13(11-15)19(24)22-16-8-4-6-14(12-16)20-23-17-9-1-2-10-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFJJQIPHTVNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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